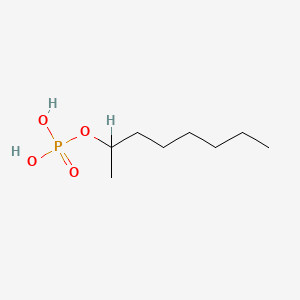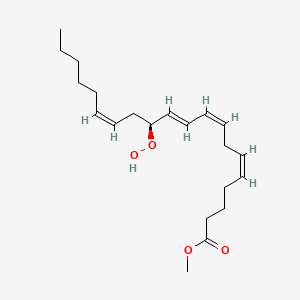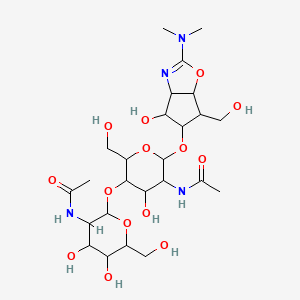
N,N'-Diacetylchitobiosyl allosamizoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Diacetylchitobiosyl allosamizoline: is a complex pseudo-trisaccharide compound known for its potent inhibitory activity against chitinases, enzymes that break down chitin. This compound is particularly significant in the study of insect and fungal biology due to its ability to interfere with chitin metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-Diacetylchitobiosyl allosamizoline involves multiple steps, including glycosylation reactions, catalytic hydrogenation, acetylation, and deacetylation. The process begins with the preparation of N-benzyloxycarbonyl (Cbz) protected trichloroacetimidate donors. These donors are then used in iterative glycosylation reactions to form the glycosidic bonds .
Industrial Production Methods: While the compound can be synthesized using both solid-phase and liquid-phase methods, the liquid-phase method is preferred for its higher efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N,N'-Diacetylchitobiosyl allosamizoline primarily undergoes glycosylation reactions, which are crucial for forming the glycosidic bonds in its structure. It can also participate in catalytic hydrogenation, acetylation, and deacetylation reactions .
Common Reagents and Conditions:
Glycosylation: Trichloroacetimidate donors and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter.
Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst.
Acetylation: Acetic anhydride and pyridine.
Deacetylation: Sodium methoxide in methanol.
Major Products: The major product of these reactions is this compound itself, which is formed through the sequential addition of glycosyl units and subsequent modifications .
Applications De Recherche Scientifique
N,N'-Diacetylchitobiosyl allosamizoline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Serves as a potent inhibitor of chitinases, making it valuable in the study of insect and fungal biology.
Medicine: Investigated for its potential use in developing antifungal and insecticidal agents.
Mécanisme D'action
N,N'-Diacetylchitobiosyl allosamizoline exerts its effects by inhibiting chitinase enzymes. It binds to the active site of the enzyme, preventing it from breaking down chitin. This inhibition disrupts the chitin metabolism in insects and fungi, leading to their death or reduced growth .
Comparaison Avec Des Composés Similaires
Allosamidin: Another potent chitinase inhibitor with a similar structure but different glycosyl units.
N,N’-Diacetyl-beta-chitobiosyl allosamizoline: A closely related compound with slight structural variations.
Uniqueness: N,N'-Diacetylchitobiosyl allosamizoline is unique due to its specific glycosylation pattern and high inhibitory activity against chitinases. Its liquid-phase synthesis method also makes it more efficient to produce compared to similar compounds .
Propriétés
IUPAC Name |
N-[2-[5-acetamido-6-[[2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNFWDBQGOKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N4O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869406 |
Source


|
| Record name | 2-(Dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-acetamido-4-O-(2-acetamido-2-deoxyhexopyranosyl)-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Furo[3,2-b]pyridine](/img/structure/B1253681.png)

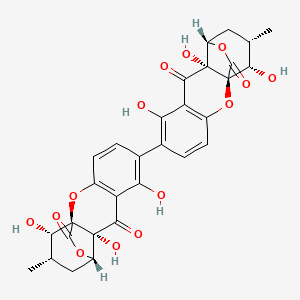
![(4R,5S)-4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one](/img/structure/B1253685.png)
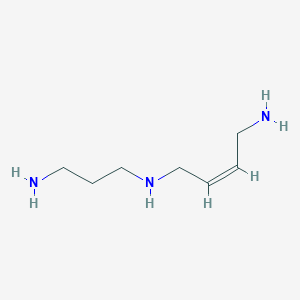
![17-Methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B1253687.png)


![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)

